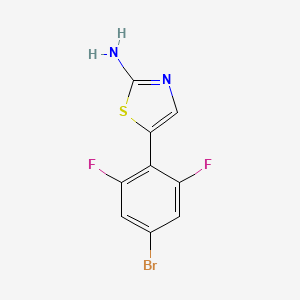
5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 4-bromo-2,6-difluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine typically involves the reaction of 4-bromo-2,6-difluoroaniline with a thioamide under specific conditions. One common method involves the cyclization of the aniline derivative with a thiourea in the presence of a suitable catalyst and solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced thiazole compounds .
Scientific Research Applications
5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways and leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Similar structure but lacks the difluoro substitution on the phenyl ring.
4-(5-Bromo-2-methoxyphenyl)thiazol-2-amine: Contains a methoxy group instead of difluoro groups.
Uniqueness
5-(4-Bromo-2,6-difluorophenyl)thiazol-2-amine is unique due to the presence of both bromine and difluoro substitutions on the phenyl ring. This combination of substituents can enhance its biological activity and selectivity compared to similar compounds. The difluoro groups can influence the compound’s electronic properties and its ability to interact with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C9H5BrF2N2S |
|---|---|
Molecular Weight |
291.12 g/mol |
IUPAC Name |
5-(4-bromo-2,6-difluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H5BrF2N2S/c10-4-1-5(11)8(6(12)2-4)7-3-14-9(13)15-7/h1-3H,(H2,13,14) |
InChI Key |
WSFZCIRQTQUOHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C2=CN=C(S2)N)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















